molecular formula C13H16N2O5 B12341308 tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B12341308
M. Wt: 280.28 g/mol
InChI Key: SLQMLLRHNBSNGE-UHFFFAOYSA-N
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Description

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-nitroaniline with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Carboxylation: The carboxylate group can be introduced by carboxylation reactions, typically involving the reaction of the benzoxazine intermediate with carbon dioxide or a suitable carboxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).

    Reduction: Potassium permanganate, nitric acid.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 6-nitro-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-13(2,3)20-12(16)14-6-7-19-11-5-4-9(15(17)18)8-10(11)14/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMLLRHNBSNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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